molecular formula C13H21NO2 B15000531 2-[3-(Aminomethyl)adamantan-1-YL]acetic acid

2-[3-(Aminomethyl)adamantan-1-YL]acetic acid

Cat. No.: B15000531
M. Wt: 223.31 g/mol
InChI Key: KTRQRZZJQJJSOO-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)adamantan-1-YL]acetic acid is a derivative of adamantane, a compound known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)adamantan-1-YL]acetic acid typically involves the functionalization of adamantane. One common method is the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid promoted by trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (TFAA). This method yields symmetrical functionally substituted derivatives .

Industrial Production Methods

Industrial production of adamantane derivatives often involves large-scale organic synthesis techniques The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)adamantan-1-YL]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-[3-(Aminomethyl)adamantan-1-YL]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)adamantan-1-YL]acetic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into various biological receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantanecarboxylic acid
  • 1-Adamantaneacetic acid
  • Adamantan-1-yl-benzoic acid

Uniqueness

Its amino and acetic acid groups allow for diverse chemical modifications, making it a versatile compound in both research and industrial contexts .

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-[3-(aminomethyl)-1-adamantyl]acetic acid

InChI

InChI=1S/C13H21NO2/c14-8-13-4-9-1-10(5-13)3-12(2-9,7-13)6-11(15)16/h9-10H,1-8,14H2,(H,15,16)

InChI Key

KTRQRZZJQJJSOO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CN)CC(=O)O

Origin of Product

United States

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